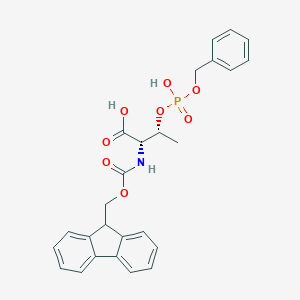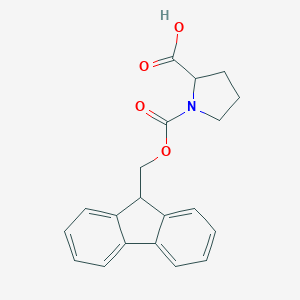
Fmoc-L-homophenylalanine
Übersicht
Beschreibung
Fmoc-L-homophenylalanine is a synthetic amino acid with a phenylalanine side chain and a Fmoc (9-fluorenylmethoxycarbonyl) protecting group . It is used as an active pharmaceutical intermediate . The IUPAC name for Fmoc-L-homophenylalanine is (2S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonylamino}-4-phenylbutanoic acid .
Synthesis Analysis
Fmoc-L-homophenylalanine is used in peptide synthesis and protein engineering. It can be used to modify the properties of peptides and proteins, enhancing their biological activity and stability .Molecular Structure Analysis
The molecular formula of Fmoc-L-homophenylalanine is C25H23NO4, and its molecular weight is 401.45 . It appears as a white powder .Chemical Reactions Analysis
Fmoc-L-homophenylalanine is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base .Physical And Chemical Properties Analysis
Fmoc-L-homophenylalanine has a melting point of 142 - 159 °C . It is slightly soluble in water . The optical rotation is [a]D20 = -9 ± 2 ° (C=1, DMF) .Wissenschaftliche Forschungsanwendungen
- Fmoc-dipeptides, including those containing α-methyl-L-phenylalanine, exhibit self-assembly behavior in aqueous media. These peptides form supramolecular nanostructures, leading to hydrogel formation .
- The position and number of methyl groups introduced onto the carbons of Fmoc-dipeptides significantly influence the morphology of the supramolecular nanostructure and the hydrogel network .
- Fmoc-L-homophenylalanine serves as an essential building block for peptide synthesis. Researchers use it to create high-quality peptides for various applications .
- In the pharmaceutical industry, Fmoc-L-homophenylalanine acts as an intermediate in the synthesis of bioactive compounds. Its incorporation into peptide sequences contributes to drug development .
Hydrogel Formation and Self-Assembly
Peptide Synthesis
Active Pharmaceutical Intermediate
Antibacterial Activity
Safety And Hazards
Fmoc-L-homophenylalanine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including protective gloves, clothing, and eye/face protection, should be used .
Zukünftige Richtungen
Fmoc-L-homophenylalanine and other Fmoc-protected peptides and amino acids are gaining interest due to their ease of synthesis and cost-effectiveness . They are being studied for various biomedical applications, including as antimicrobial agents . The behavior of these compounds is still being studied, as the final material obtained is deeply dependent on the preparation method .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHPCIUGLIZADU-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375787 | |
| Record name | Fmoc-L-homophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-homophenylalanine | |
CAS RN |
132684-59-4 | |
| Record name | Fmoc-L-homophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for Fmoc-L-homophenylalanine in influencing intracellular calcium levels?
A1: Fmoc-L-homophenylalanine elevates intracellular calcium concentrations () by triggering the release of calcium from the endoplasmic reticulum, a key calcium storage site within cells [, ]. This release is not dependent on inositol trisphosphate (IP3), a common second messenger involved in calcium signaling []. Instead, the compound appears to act through a pathway involving phospholipase C []. Additionally, Fmoc-L-homophenylalanine promotes calcium entry from the extracellular environment, a process known as capacitative calcium entry []. This entry is further enhanced by the activation of protein kinase C [].
Q2: In which cell types has Fmoc-L-homophenylalanine been shown to modulate intracellular calcium levels?
A2: Studies have demonstrated that Fmoc-L-homophenylalanine can increase in a variety of human cell lines. These include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















